molecular formula C4H6N2 B133640 2-Methylimidazole CAS No. 693-98-1

2-Methylimidazole

Cat. No. B133640
CAS RN: 693-98-1
M. Wt: 82.1 g/mol
InChI Key: LXBGSDVWAMZHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098345B2

Procedure details

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (12 kg, 41 mol) and 2-methylimidazole (20.2 kg, 246 mol, 6 eq.) were suspended in mixture of water (120 L) and DMF (30 L). The reaction mixture was heated to reflux (100–102° C.) and stirred for 5 hours at this temperature. The reaction mixture was cooled to 5–10° C. and stirred for half an hour. The precipitated crude ondansetron base was filtered and washed with cold water (2×110 L) and dried under vacuum at 60° C. to give ondansetron base (10 kg, 83% yield) in 97.3% HPLC purity. The major impurity was the exomethylene carbazolone which amounted to 2.6% of the crude ondansetron mixture.
Quantity
20.2 kg
Type
reactant
Reaction Step One
Name
Quantity
120 L
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
Cl.CN([CH2:5][CH:6]1[C:18](=[O:19])[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH3:20])[C:9]=2[CH2:8][CH2:7]1)C.[CH3:21][C:22]1[NH:23][CH:24]=[CH:25][N:26]=1.O>CN(C=O)C>[CH3:21][C:22]1[N:26]([CH2:5][CH:6]2[C:18](=[O:19])[C:17]3[C:16]4[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=4[N:10]([CH3:20])[C:9]=3[CH2:8][CH2:7]2)[CH:25]=[CH:24][N:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 kg
Type
reactant
Smiles
Cl.CN(C)CC1CCC=2N(C3=CC=CC=C3C2C1=O)C
Name
Quantity
20.2 kg
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
120 L
Type
reactant
Smiles
O
Name
Quantity
30 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (100–102° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5–10° C.
STIRRING
Type
STIRRING
Details
stirred for half an hour
CUSTOM
Type
CUSTOM
Details
The precipitated crude ondansetron base
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water (2×110 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=NC=CN1CC2CCC3=C(C=4C=CC=CC4N3C)C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 kg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.